2-(5-methyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-9(2)15-18-19-16(22-15)17-14(20)7-11-8-21-13-5-4-10(3)6-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,17,19,20) |
InChI Key |
MUKUNHPBZUNBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features three distinct structural domains:
-
5-Methyl-1-benzofuran core : A fused heterocyclic system comprising a benzene ring fused to a furan, with a methyl group at the 5-position.
-
5-(Propan-2-yl)-1,3,4-thiadiazole ring : A sulfur- and nitrogen-containing heterocycle substituted with an isopropyl group.
-
Acetamide linker : A –CH₂C(O)NH– bridge connecting the benzofuran and thiadiazole units.
Retrosynthetic Disconnections
Retrosynthetic planning suggests three logical bond disconnections (Figure 1):
-
Amide bond cleavage : Separates the molecule into 2-(5-methyl-1-benzofuran-3-yl)acetic acid and 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine.
-
Thiadiazole ring opening : Reveals thiosemicarbazide precursors for cyclization.
-
Benzofuran ring opening : Indicates coumaranone or ortho-substituted phenol starting materials.
Synthesis of 5-Methyl-1-Benzofuran-3-yl Acetic Acid
Benzofuran Core Construction
The 5-methyl-1-benzofuran moiety is typically synthesized via acid-catalyzed cyclization of 2-hydroxy-5-methylacetophenone derivatives:
-
Dissolve 2-hydroxy-5-methylacetophenone (10 mmol) in glacial acetic acid (50 mL).
-
Add concentrated H₂SO₄ (2 mL) dropwise at 0°C.
-
Reflux at 120°C for 6 hr under N₂ atmosphere.
-
Quench with ice-water, extract with CH₂Cl₂, dry over Na₂SO₄.
-
Purify by column chromatography (SiO₂, hexane:EtOAc 4:1).
Yield : 72-78%.
Side Chain Elongation
The acetic acid side chain is introduced via Friedel-Crafts acetylation :
Subsequent hydrolysis with NaOH/EtOH yields 2-(5-methyl-1-benzofuran-3-yl)acetic acid:
Reaction Conditions : 80°C, 4 hr, 89% conversion.
Synthesis of 5-(Propan-2-yl)-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Precursor Preparation
Thiadiazole synthesis follows the Gupta cyclization method :
-
React isopropyl isothiocyanate (1 eq) with hydrazine hydrate (1.2 eq) in ethanol:
Cyclodehydration to Thiadiazole
Treat thiosemicarbazide with polyphosphoric acid (PPA) at 140°C:
Key Parameters :
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activate 2-(5-methyl-1-benzofuran-3-yl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) :
-
Dissolve acid (1 eq) in dry THF (10 mL/mmol).
-
Add DCC (1.2 eq) and HOSu (1.5 eq) at 0°C.
-
Stir 2 hr at 25°C, filter precipitate.
-
Add 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine (1 eq) in THF.
-
Stir 12 hr at 25°C.
Workup :
Alternative Methods Comparison
| Method | Reagents | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC/HOSu | DCC, HOSu, THF | 25 | 14 | 64 | 98.2 |
| EDCI/HOBt | EDCI, HOBt, DMF | 0→25 | 18 | 59 | 97.8 |
| Mixed Anhydride | ClCO₂iPr, NMM, CH₂Cl₂ | -15→25 | 8 | 53 | 96.5 |
| Direct Aminolysis | SOCl₂, then amine | 40 | 6 | 48 | 95.1 |
Process Optimization and Scale-Up Challenges
Critical Quality Attributes
Solvent Screening Results
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| THF | 7.5 | 2.34 | 1.2 |
| DMF | 36.7 | 3.12 | 4.8 |
| CH₂Cl₂ | 8.9 | 1.89 | 0.9 |
| EtOAc | 6.0 | 1.05 | 0.3 |
Optimal solvent: THF balances reaction rate and selectivity
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 65:35, 1 mL/min, 254 nm):
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Compounds containing benzofuran and thiadiazole moieties have been investigated for their anticancer effects. For example, studies on similar structures have shown that modifications can lead to significant growth inhibition in cancer cell lines. A related study reported that certain derivatives exhibited percent growth inhibitions of over 80% against multiple cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, which could be relevant for the compound .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds with thiadiazole and benzofuran frameworks has been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases . Investigating the specific anti-inflammatory mechanisms of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide could reveal novel therapeutic avenues.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzofuran and thiadiazole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations:
- Substituent Impact on Bioactivity : The introduction of electron-withdrawing groups (e.g., 4-nitrophenyl in ) enhances anticonvulsant activity by stabilizing charge interactions in target binding . In contrast, lipophilic substituents like isopropyl (target compound) or benzylthio () may improve membrane permeability but reduce solubility .
- Thiadiazole Modifications : Ethyl or methylthio groups on the thiadiazole ring (e.g., 5g in ) correlate with higher melting points (168–170°C), suggesting stronger intermolecular interactions compared to benzylthio derivatives (133–135°C) .
Anticancer Activity
Compound 4y (), featuring dual thiadiazole rings and a p-tolylamino group, exhibits potent cytotoxicity against MCF-7 and A549 cell lines (IC50: 0.034–0.084 mmol/L), outperforming cisplatin. This activity is attributed to aromatase inhibition and thiol-mediated apoptosis . The target compound’s benzofuran group may similarly intercalate DNA or inhibit kinases, though experimental validation is needed.
Anticonvulsant Activity
Two benzothiazole-thiadiazole hybrids in demonstrated 100% efficacy in the maximal electroshock (MES) test, comparable to phenytoin. The benzothiazole domain enhances hydrophobic binding to neuronal sodium channels, while the acetamide linker facilitates hydrogen bonding . The target compound’s benzofuran group may mimic this hydrophobic interaction.
Antimicrobial Activity
While direct data for the target compound are lacking, analogues with chlorobenzyl or fluorobenzyl thioethers (e.g., 5e and 5j in ) showed moderate-to-high yields (74–88%), suggesting synthetic feasibility for antimicrobial optimization .
Biological Activity
The compound 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of benzofuran and thiadiazole, which has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a benzofuran moiety and a thiadiazole ring, both known for contributing to various pharmacological effects.
Anticancer Properties
Research indicates that compounds containing both benzofuran and thiadiazole structures exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HepG2 (liver cancer) | 63.2 ± 2.9 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 84.9 ± 5.9 | Moderate cytotoxicity |
| A549 (lung cancer) | 4.37 ± 0.7 | High cytotoxicity |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving DNA interaction and inhibition of key cellular pathways .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The thiadiazole component is known to interfere with nucleic acid synthesis, a critical process in cancer cell replication.
- Interaction with Kinases : The presence of heteroatoms in the thiadiazole ring allows for interactions with key kinases involved in tumorigenesis .
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells without affecting normal cells significantly .
Case Studies
A notable study examined the effects of this compound on various tumor cell lines, revealing that it exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects.
Study Overview
- Objective : To evaluate the cytotoxic effects of the compound on different cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant inhibition of cell growth was observed across all tested lines, particularly in A549 and HepG2 cells.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what critical steps ensure purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : React 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under reflux in triethylamine, as demonstrated for analogous thiadiazole-acetamide derivatives .
Benzofuran Coupling : Introduce the 5-methyl-1-benzofuran moiety via nucleophilic substitution or Suzuki-Miyaura coupling. Optimize solvent (e.g., DMF or THF) and temperature (80–100°C) to enhance yield.
Purification : Use recrystallization (e.g., pet-ether/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Confirm purity via HPLC (>95%) and NMR .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm acetamide linkage, benzofuran, and thiadiazole substituents. Key signals: acetamide NH (~10–12 ppm), benzofuran aromatic protons (~6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and detect impurities.
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) matching the theoretical mass (C₁₈H₁₈N₃O₂S₂: 396.08 g/mol).
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Methodological Answer:
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps. For example, DMSO increases solubility of aromatic intermediates, improving reaction rates .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 4 h for thiadiazole formation) while maintaining yields >80% .
- Scale-Up : Implement continuous flow chemistry for thiadiazole-acetamide coupling, ensuring consistent mixing and temperature control. Monitor intermediates via inline FTIR .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Substituent Variation : Modify the benzofuran (e.g., 5-methyl vs. 5-ethyl) and thiadiazole (e.g., isopropyl vs. cyclopropyl) groups. Compare bioactivity using assays like kinase inhibition or cytotoxicity (IC₅₀) .
-
Key SAR Findings :
Modification Biological Impact Reference 5-Methyl benzofuran Enhanced lipophilicity (logP ↑) Thiadiazole isopropyl group Improved target binding (ΔG = -8.2 kcal/mol) -
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate initial findings with complementary methods. For example, if anti-inflammatory activity (COX-2 inhibition) conflicts, confirm via ELISA (protein level) and qPCR (gene expression) .
- Stability Testing : Assess compound degradation under assay conditions (e.g., PBS buffer, 37°C). Use LC-MS to identify decomposition products that may skew results .
- Dose-Response Curves : Replicate studies with standardized concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1%) .
Advanced: What in silico and experimental methods are used to predict metabolic pathways?
Methodological Answer:
- In Silico Prediction : Use software like SwissADME to identify metabolic soft spots (e.g., benzofuran oxidation, thiadiazole hydrolysis) .
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Major pathways often include:
- Phase I: Oxidation of the isopropyl group to hydroxylated derivatives.
- Phase II: Glucuronidation of acetamide .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Advanced: How can crystallography and spectroscopic data resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Resolve bond lengths/angles to confirm the acetamide-thiadiazole linkage (expected C–N bond: 1.33 Å) .
- FTIR Analysis : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may affect bioactivity interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
